Product packaging for 7-chloro-N-phenylquinolin-4-amine(Cat. No.:)

7-chloro-N-phenylquinolin-4-amine

Cat. No.: B500989
M. Wt: 254.71g/mol
InChI Key: GIOODPXVUBAVRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-N-phenylquinolin-4-amine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the privileged 4-aminoquinoline structure, which is known for its broad pharmacological potential and is frequently utilized as a key building block in the synthesis of novel hybrid molecules for biological evaluation. In cancer research, this core structure has been employed in the design and synthesis of hybrid molecules targeting human tumor cell lines. Structural analogues have demonstrated notable cytostatic activity in screenings against 58 cancer cell lines, with specific derivatives exhibiting promising GI50 values, a measure of growth inhibition, in the sub-micromolar range . Furthermore, this quinoline scaffold serves as a critical precursor in developing potent inhibitors of kinesin spindle protein (Eg5), a validated target for anticancer therapy. Recent structure-guided studies have identified derivatives with significant inhibitory activity (IC50) against Eg5 and concomitant antiproliferative effects in cell-based assays . Beyond oncology, the 7-chloro-4-aminoquinoline pharmacophore shows substantial promise in infectious disease research. Designed analogues have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv (MTB), with several hybrid molecules displaying potent inhibition at low micromolar concentrations . The framework is also being explored in the development of new antifungal agents aimed at addressing resistant pathogens like Candida albicans and Cryptococcus neoformans . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11ClN2 B500989 7-chloro-N-phenylquinolin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11ClN2

Molecular Weight

254.71g/mol

IUPAC Name

7-chloro-N-phenylquinolin-4-amine

InChI

InChI=1S/C15H11ClN2/c16-11-6-7-13-14(8-9-17-15(13)10-11)18-12-4-2-1-3-5-12/h1-10H,(H,17,18)

InChI Key

GIOODPXVUBAVRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro N Phenylquinolin 4 Amine and Derivatives

Classical and Expedient Synthetic Approaches for 4-Aminoquinoline (B48711) Core Formation

The foundational strategies for creating the 4-aminoquinoline core often involve building the quinoline (B57606) ring from acyclic precursors. A prevalent and direct method for synthesizing the target compound and its derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4,7-dichloroquinoline (B193633) with a desired primary or secondary amine, such as aniline (B41778), to displace the more reactive chlorine atom at the C-4 position. nih.govfrontiersin.orgnih.gov

Several classical named reactions are instrumental in forming the quinoline nucleus, which can then be converted into the necessary 4-chloro intermediate.

Conrad-Limpach-Knorr Synthesis: This method involves the condensation of an aniline with a β-ketoester. wikipedia.orgscribd.com For the synthesis of a 7-chloroquinoline (B30040) backbone, 3-chloroaniline (B41212) is reacted with a β-ketoester like diethyl malonate. The reaction conditions can be tuned; lower temperatures typically favor the formation of an enamine intermediate that cyclizes upon heating to yield a 4-hydroxyquinoline (B1666331) (a 4-quinolone). wikipedia.orgscribd.comquimicaorganica.org This 4-hydroxy-7-chloroquinoline is a crucial precursor that can be converted to 4,7-dichloroquinoline by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). ucsf.edunih.gov The resulting 4,7-dichloroquinoline is then poised for nucleophilic substitution with aniline.

Friedländer Annulation: This reaction provides a straightforward route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. arabjchem.orgnih.gov A reusable solid acid catalyst, Nafion NR50, has been effectively used under microwave conditions to facilitate the Friedländer synthesis in ethanol (B145695), showcasing a greener approach to this classical reaction. mdpi.com

Doebner-von Miller Reaction: This is another classical method where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of a strong acid. jptcp.com

Meldrum's Acid Modification: A variation on classical condensation methods uses methoxymethylene Meldrum's acid instead of ethoxymethylenemalonic ester for the initial reaction with an aniline. ucsf.edu This approach offers the advantage of producing the desired 4-hydroxyquinoline intermediate in fewer steps. ucsf.eduebi.ac.uk

Sustainable and Green Chemistry Principles in 4-Aminoquinoline Synthesis

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener protocols that minimize waste, energy consumption, and the use of hazardous substances. mdpi.com

Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of 4-aminoquinoline derivatives. This technique significantly reduces reaction times from hours to minutes and often improves yields. nih.govfrontiersin.org The synthesis of 4-aminoquinolines from 4,7-dichloroquinoline and various amines has been successfully achieved with yields up to 95% in short reaction times (20–120 minutes) at temperatures ranging from 90–150 °C. nih.govmdpi.com This method has been applied to create a variety of derivatives, including 4-aminoquinoline-phthalimide hybrids and compounds bearing N-methylated side chains. nih.govbohrium.com

Adhering to the principles of green chemistry, solvent-free reaction conditions have been developed, frequently in conjunction with microwave heating. An efficient and regioselective synthesis of 4-aminoaryl/alkyl-7-chloroquinolines has been achieved by reacting 4,7-dichloroquinoline with various amines under microwave irradiation without any solvent or catalyst. researchgate.net This approach is highly chemoselective, with the amino group reacting preferentially over phenolic hydroxyl groups. researchgate.net

Table 1: Comparison of Microwave-Assisted Synthesis Protocols for 4-Aminoquinolines
ReactantsConditionsReaction TimeYieldReference
4,7-dichloroquinoline, various aminesMicrowave, 90–150 °C90–120 minUp to 95% mdpi.com
4,7-dichloroquinoline, various aminesMicrowave, 140 or 180 °C, DMSO20–30 min80–95% nih.govfrontiersin.org
4,7-dichloroquinoline, aromatic/aliphatic aminesMicrowave, Solvent-free, Catalyst-freeNot specifiedNot specified researchgate.net
4-chloroquinoline nucleus, N-methylated amineMicrowave-assisted fusionNot specifiedNot specified bohrium.com

Catalytic Systems Utilized in Quinoline Derivative Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic systems are employed in the synthesis of quinoline derivatives.

Palladium (Pd) Catalysis: Palladium catalysts are widely used for C-H activation, cross-coupling reactions, and cyclization cascades. nih.govfrontiersin.org For instance, a palladium-catalyzed dehydrogenative aromatization of 2,3-dihydroquinolin-4(1H)-ones with amines provides a route to 4-aminoquinolines. nih.govfrontiersin.org Another advanced method is a three-component reaction involving a 2-bromoaniline, an alkyne, and an isocyanide, which proceeds via an imidoylative Sonogashira/cyclization cascade catalyzed by a palladium/copper system. nih.govacs.org

Copper (Cu) Catalysis: Copper catalysts, often used as co-catalysts with palladium, are essential in reactions like the Sonogashira coupling. nih.govacs.org They are also used independently in one-pot reactions to generate 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com

Rhodium (Rh) Catalysis: Rhodium catalysts have been used for the regioselective synthesis of quinoline carboxylates through a cyclization strategy involving aniline derivatives and alkynyl esters. mdpi.com

Other Metal Catalysts: Other transition metals like iron, nickel, and manganese have also been utilized. Single-atom iron catalysts have shown high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Nickel-catalyzed processes can produce polysubstituted quinolines from α-2-aminoaryl alcohols. organic-chemistry.org

Nanocatalysts and Ionic Liquids: Emerging catalytic systems include nanocatalysts and ionic liquids, which offer advantages in terms of reusability and environmentally benign conditions. researchgate.netacs.org Basic ionic liquids have been used to catalyze the condensation of isatin (B1672199) with ketones under ultrasonic irradiation to form quinolines. researchgate.net

Table 2: Catalytic Systems in Quinoline Synthesis
Catalyst SystemReaction TypeSubstratesReference
Pd(OAc)₂, Cu(OAc)₂Dehydrogenative Aromatization2,3-dihydroquinolin-4(1H)-one, amines nih.govfrontiersin.org
Pd(OAc)₂, Xantphos, CuBrImidoylative Sonogashira/Cyclization2-bromoaniline, aryl/alkyl-acetylenes, alkyl-isocyanides nih.govacs.org
Rhodium catalyst, Copper(II) oxidantC-H Activation/CyclizationAniline derivatives, alkynyl esters mdpi.com
Single-atom Iron catalystAcceptorless Dehydrogenative CouplingAmino alcohols, ketones/alcohols organic-chemistry.org
Basic Ionic Liquid (BIL)Condensation (Ultrasound-promoted)Isatin, ketones researchgate.net

Design and Synthesis of Hybrid Molecules Incorporating the 7-Chloro-4-aminoquinoline Nucleus

The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a prominent strategy in medicinal chemistry. The 7-chloro-4-aminoquinoline nucleus is a popular scaffold for creating such hybrids. nih.gov

Pyrazoline Hybrids: These are synthesized by first creating chalcone (B49325) intermediates via a Claisen-Schmidt condensation of 1-(4-(7-chloroquinolin-4-ylamino)phenyl)ethan-1-one with various aromatic aldehydes. semanticscholar.org Subsequent cyclocondensation of these chalcones with hydrazine (B178648) hydrate (B1144303) yields the final 7-chloro-4-aminoquinoline-pyrazoline hybrids. nih.govsemanticscholar.org

Benzimidazole (B57391) Hybrids: Several synthetic routes exist for these hybrids. One method involves the condensation of an aldehyde-functionalized quinoline, such as 3-(7-chloroquinolin-4-ylamino)benzaldehyde, with various benzene-1,2-diamine precursors in the presence of sodium metabisulfite (B1197395). mdpi.com This strategy allows for the introduction of different linkers and substituents on the benzimidazole moiety. mdpi.commdpi.comnih.gov

Triazole and Sulfonamide Hybrids: Click chemistry is a powerful tool for creating triazole hybrids. The synthesis can involve the reaction of an alkyne-functionalized sulfonamide with N-(4-azidophenyl)-7-chloroquinolin-4-amine, catalyzed by copper sulfate (B86663) and sodium ascorbate, to form the 1,2,3-triazole ring linking the two moieties. future-science.com

Pyrimidine (B1678525) Hybrids: These hybrids can be synthesized by the nucleophilic substitution reaction of a 2-chloropyrimidine-5-carboxylate with a 4-amino-7-chloroquinoline derivative. nih.gov The pyrimidine core itself is often constructed via a Biginelli condensation. nih.gov

Other Hybrids: The 7-chloro-4-aminoquinoline core has been linked to various other heterocyclic systems, including thiazoles and 1,3-thiazinan-4-ones, to explore novel chemical space. researchgate.netderpharmachemica.com

Quinoline-Pyrazolo[3,4-d]pyrimidine Hybrid Architectures

The synthesis of quinoline-pyrazolo[3,4-d]pyrimidine hybrids often involves a multi-step approach, culminating in the coupling of the two heterocyclic systems. One common strategy begins with the construction of the 3-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine core. This is achieved through a sequence of reactions starting from malononitrile, which undergoes a base-promoted condensation with carbon disulfide, followed by methylation to form an S,S-dimethyl acetal. Subsequent treatment with various cyclic amines and then condensation with hydrazine hydrate and formamide (B127407) yields the desired 3-substituted 1H-pyrazolo[3,4-d]pyrimidin-4-amines. nih.gov The final step involves a nucleophilic aromatic substitution reaction between the synthesized pyrazolopyrimidine core and 4,7-dichloroquinoline to afford the target 1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hybrids. nih.gov

Another approach involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing a quinoline moiety. nih.govwustl.edu These hybrids are synthesized and have been evaluated for their potential as anticancer agents. nih.govwustl.edu A series of these compounds were prepared and characterized using various spectroscopic techniques. nih.govwustl.edu

Additionally, an efficient, catalyst-free, one-pot, three-component procedure under microwave irradiation has been developed for the synthesis of related dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org This method involves the reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF. acs.org

Starting MaterialsKey ReactionsProduct ClassReference
Malononitrile, Carbon disulfide, Methyl iodide, Cyclic amines, Hydrazine hydrate, Formamide, 4,7-dichloroquinolineBase-promoted condensation, Methylation, Nucleophilic substitution, Condensation, Nucleophilic aromatic substitution1-(7-chloroquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines nih.gov
Pyrazolo[3,4-d]pyrimidin-4-one precursors, Quinoline derivativesMulti-step synthesisPyrazolo[3,4-d]pyrimidin-4-one bearing quinoline nih.govwustl.edu
Formyl-quinoline derivatives, Primary heterocyclic amines, Cyclic 1,3-diketonesOne-pot three-component reaction, Microwave irradiationDihydropyrido[2,3-d]pyrimidines and Dihydro-1H-pyrazolo[3,4-b]pyridines acs.org

Quinoline-Benzimidazole Hybrid Constructs

The synthesis of quinoline-benzimidazole hybrids has been achieved through various methodologies, often involving the formation of a linker between the two heterocyclic moieties. One strategy involves a three-step procedure: N-acylation, N-alkylation, and quaternization of the nitrogen heterocycle. nih.gov Newly synthesized 7-chloro-4-aminoquinoline–benzimidazole hybrids have been prepared and characterized. mdpi.com The synthesis of these compounds can be diversified by altering the length of the linker and substituents on the phenoxy and benzimidazole moieties. mdpi.com

A common method for forming the benzimidazole ring is the oxidative cyclocondensation of a formyl-quinoline intermediate with a benzene-1,2-diamine derivative. iucr.org For instance, 2-methylquinoline (B7769805) precursors can be selectively oxidized with selenium dioxide to yield the corresponding 2-formylquinoline intermediates, which then react with benzene-1,2-diamine to form the hybrid products. iucr.org

In another approach, quinoline–benzimidazole hybrids with triazole-methyl-phenoxy linkers have been synthesized. mdpi.com The synthesis involves reacting the appropriate precursors with potassium carbonate in DMF, followed by a copper-catalyzed cycloaddition and a final reaction with sodium metabisulfite in DMSO. mdpi.com Furthermore, 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives have been prepared as part of the exploration of quinoline-benzimidazole hybrids as potential antitumor agents. researchgate.net

Starting MaterialsKey ReactionsProduct ClassReference
Quinoline precursors, Benzimidazole precursorsN-acylation, N-alkylation, QuaternizationImidazole (benzimidazole)/pyridine (quinoline) hybrids nih.gov
7-chloro-4-aminoquinoline precursors, Benzene-1,2-diamine derivativesMulti-step synthesis with linkers7-Chloroquinoline–benzimidazole hybrids mdpi.com
2-Methylquinoline precursors, Selenium dioxide, Benzene-1,2-diamineSelective oxidation, Oxidative cyclocondensationStyrylquinoline–benzimidazole hybrids iucr.org
Quinoline precursors, 4-Hydroxybenzaldehyde, Benzene-1,2-diamines, Sodium metabisulfiteMulti-step synthesis with linkersQuinoline–benzimidazole hybrids mdpi.comresearchgate.net

Quinoline-Pyrazoline Hybrid Scaffolds

Quinoline-pyrazoline hybrids are typically synthesized through a pathway that involves the initial formation of a quinoline-chalcone intermediate. These chalcones, which are α,β-unsaturated ketones, are prepared via a Claisen-Schmidt or aldol (B89426) condensation reaction between a quinoline-based aldehyde or ketone and an appropriate aromatic ketone or aldehyde. nih.govresearchgate.net

The subsequent and defining step is the cyclization of the quinoline-chalcone with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, to form the five-membered pyrazoline ring. nih.govresearchgate.net This reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated system of the chalcone, followed by an intramolecular cyclization and dehydration. The reaction conditions can be varied, often involving heating in a suitable solvent like ethanol. researchgate.net This methodology allows for the synthesis of a diverse range of N-substituted and variously substituted quinoline-pyrazoline hybrids by selecting different chalcone precursors and hydrazine derivatives. nih.govresearchgate.net

Starting MaterialsKey ReactionsProduct ClassReference
Quinolinone, Aromatic aldehydesAldol condensationQuinolinone-chalcone hybrids nih.gov
Quinolinone-chalcone hybrids, Hydrazine derivativesCyclizationQuinolinone-pyrazoline hybrids nih.gov
Quinoline-chalcone precursors, Hydrazine hydrate/PhenylhydrazineCyclizationQuinoline-pyrazoline hybrids researchgate.netresearchgate.net

Quinoline-Sulfonamide Hybrid Systems

The synthesis of quinoline-sulfonamide hybrids involves the coupling of a quinoline moiety with a sulfonamide group, often through a linker. A straightforward method involves the reaction of 4,7-dichloroquinoline with various sulfonamides in the presence of a catalyst like p-dodecylbenzenesulfonic acid (DBSA) in ethanol under reflux. future-science.com This results in the formation of sulfonamide-tethered quinolines. future-science.com

Another approach involves the synthesis of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides. This is achieved by reacting 8-hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide with alkyl and benzyl (B1604629) halides. researchgate.net A series of quinoline-sulfonamide hybrids (QS1–12) were synthesized with high yields (85–92%) and evaluated for their antibacterial properties. rsc.org

Furthermore, quinoline-sulfonamide-triazole hybrids have been synthesized. This involves a multi-step process where a key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," to introduce the triazole linker. mdpi.com

Starting MaterialsKey ReactionsProduct ClassReference
4,7-Dichloroquinoline, Sulfonamides, p-Dodecylbenzenesulfonic acidNucleophilic aromatic substitutionSulfonamide-tethered quinolines future-science.com
8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide, Alkyl/Benzyl halidesAlkylation8-Substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides researchgate.net
Quinoline and Sulfonamide precursorsMulti-step synthesisQuinoline-sulfonamide hybrids rsc.org
Quinoline precursors, Sulfonamide precursors, Azides, AlkynesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Quinoline-sulfonamide-triazole hybrids mdpi.com

Quinoline-Triazole Hybrid Structures

The synthesis of quinoline-triazole hybrids predominantly utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This highly efficient and regioselective reaction involves the coupling of a quinoline derivative bearing either an azide (B81097) or a terminal alkyne functionality with a corresponding triazole precursor containing the complementary functional group. nih.govmdpi.com

For example, a series of 1,2,3-triazole-based polyaromatic compounds containing a chloroquinoline moiety were synthesized via click chemistry. nih.gov Similarly, quinoline-1,2,3-triazole-aniline hybrids were synthesized in moderate to good yields through a multi-step process that culminates in a CuAAC reaction. mdpi.com The synthesis of quinoline- researchgate.netmdpi.comCurrent time information in Bangalore, IN.-triazole hybrids has also been reported, starting from substituted quinoline hydrazide and isothiocyanate derivatives. rasayanjournal.co.in The initial reaction forms a quinolinyl carbothioamide, which is then cyclized using aqueous NaOH to yield the triazole ring. rasayanjournal.co.in

The versatility of this synthetic approach allows for the introduction of a wide variety of substituents on both the quinoline and triazole rings, leading to the generation of large and diverse compound libraries for biological screening. mdpi.comresearchgate.net

Starting MaterialsKey ReactionsProduct ClassReference
Quinoline-azide/alkyne, Triazole-alkyne/azideCopper-catalyzed azide-alkyne cycloaddition (CuAAC)1,2,3-Triazole-based polyaromatic compounds with quinoline nih.gov
Quinoline precursors, Azides, AlkynesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Quinoline-1,2,3-triazole-aniline hybrids mdpi.com
Substituted quinoline hydrazide, Isothiocyanate derivativesCondensation, CyclizationQuinoline- researchgate.netmdpi.comCurrent time information in Bangalore, IN.-triazole hybrids rasayanjournal.co.in
8-quinolinesulfonamide, 1,4-disubstituted triazole precursorsCopper-catalyzed azide-alkyne cycloaddition (CuAAC)8-Quinolinesulfonamide-triazole hybrids mdpi.com
2-morpholinoquinoline-3-methyl propargyl ether, Aryl azidesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Quinoline based Morpholine-1,2,3-Triazole Hybrids researchgate.net

Quinoline-Schiff Base Derivatives

Quinoline-Schiff base derivatives are synthesized through the condensation reaction between a formyl-quinoline (an aldehyde-bearing quinoline) and a primary amine. ekb.egresearchgate.net This reaction, which forms an imine or azomethine (-HC=N-) functional group, is typically carried out by refluxing the reactants in a suitable solvent such as ethanol, sometimes with the addition of a catalytic amount of acid like acetic acid. ekb.egajgreenchem.com

A variety of quinoline-Schiff bases can be prepared by using different substituted anilines or other primary amines, leading to a diverse range of structures. researchgate.netajgreenchem.com For instance, a series of quinoline and benzothiazole-containing Schiff's bases were synthesized by the condensation of a 2-chloro-3-formyl quinoline with various 6-substituted benzothiazoles. ajgreenchem.com Similarly, new Schiff bases were prepared from the condensation of 2-oxo-3-formyl quinoline with different primary amines. ekb.eg The Vilsmeier-Haack reaction is a common method to synthesize the precursor 2-chloro-3-formylquinoline from acetanilide (B955) derivatives. nih.gov

Starting MaterialsKey ReactionsProduct ClassReference
Formyl-quinoline, Primary amineCondensationQuinoline-Schiff base ekb.egresearchgate.net
2-Chloro-3-formyl quinoline, 6-Substituted benzothiazole (B30560)CondensationQuinoline and benzothiazole containing Schiff's bases ajgreenchem.com
Acetanilide derivatives, DMF, POCl3Vilsmeier-Haack reaction2-Chloroquinoline-3-carbaldehyde nih.gov
2-Oxo-quinoline 3-carbaldehyde derivatives, Aminophosphonate groupsMulti-step synthesis2-Oxo-quinoline derivatives containing α-aminophosphonates nih.gov

Structure Activity Relationship Sar Studies of 7 Chloro N Phenylquinolin 4 Amine Analogues

General Principles of 4-Aminoquinoline (B48711) SAR Elucidation

The 4-aminoquinoline scaffold is a cornerstone in drug discovery, with its biological activity being highly dependent on the nature and position of substituents on the quinoline (B57606) ring and the amino group at the 4-position. nih.gov Key principles guiding the SAR of 4-aminoquinolines include:

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is often crucial for activity. nih.gov Studies have shown that removing the 7-chloro group can lead to a loss of biological effect. acs.org The substitution of the 7-chloro group with other halogens like bromine or iodine can maintain or sometimes enhance activity, while fluorine or trifluoromethyl groups tend to decrease it. nih.gov

The 4-Amino Group: The amino group at the 4-position is essential for the molecule's interaction with biological targets. Modifications to this group, such as N-alkylation, can modulate activity. acs.org The basicity of the side chain amine is also a significant factor, influencing the accumulation of the compound in acidic cellular compartments. acs.org

Side Chain: The nature of the side chain attached to the 4-amino group profoundly influences the compound's properties, including its potency, and pharmacokinetic profile. The length, flexibility, and presence of other functional groups within the side chain are all critical determinants of activity. nih.govhilarispublisher.com

Influence of Substituent Variation on Biological Activity Profiles

The biological activity of 7-chloro-N-phenylquinolin-4-amine analogs can be finely tuned by strategic modifications at various positions of the molecule.

The substitution on the N-phenyl ring plays a significant role in modulating the biological activity of this compound derivatives. The electronic and steric properties of these substituents can influence the compound's interaction with its target.

For instance, in a study evaluating α-glucosidase inhibitory and antioxidant properties, it was found that a para-trifluoromethoxy group on the phenyl ring resulted in promising α-glucosidase inhibition. researchgate.net Conversely, compounds with a carboxyl or nitro group on the phenyl ring were found to be inactive in certain anticancer assays. westminster.ac.uk This highlights that both the nature and position of the substituent on the N-phenyl ring are critical for specific biological activities.

Table 1: Effect of N-Aryl Substitution on Biological Activity

Compound Aryl Substituent Observed Activity Reference
Analog 1p-Trifluoromethoxy-phenylPotent α-glucosidase inhibitor researchgate.net
Analog 2Phenyl with carboxyl groupInactive (anticancer) westminster.ac.uk
Analog 3Phenyl with nitro groupInactive (anticancer) westminster.ac.uk

Impact of Heterocyclic Ring Fusions and Incorporations

The hybridization of the 4-aminoquinoline scaffold with various heterocyclic moieties has emerged as a powerful strategy to develop novel therapeutic agents with diverse biological activities. westminster.ac.uk Fusing or incorporating heterocyclic rings can lead to compounds with enhanced potency and altered selectivity.

Examples of heterocyclic systems that have been successfully incorporated include:

Imidazole: Imidazole-4-aminoquinoline conjugates have been investigated for their anticancer properties. westminster.ac.uk

Pyranopyrazole: Hybrid molecules linking 4-aminoquinoline with a pyrano[2,3-c]pyrazole scaffold have demonstrated significant antiplasmodial activity. nih.gov

Isatin (B1672199): Isatin-4-aminoquinoline hybrids have shown promising antimalarial and other biological activities. nih.gov

Pyrimidine (B1678525): 4-Aminoquinoline-pyrimidine hybrids have been synthesized and evaluated as antimalarial agents, with some showing potent activity against both drug-sensitive and drug-resistant strains. mdpi.comnih.gov

The nature of the heterocyclic ring and the way it is linked to the 4-aminoquinoline core are crucial for the resulting biological profile.

Linker Length: Studies on various hybrid molecules have shown that the length of the linker is a critical determinant of activity. For instance, in a series of 4-aminoquinoline-based hybrids, a linker chain length of two to three carbon atoms was found to be optimal for retaining antimalarial activity against resistant strains. nih.gov Increasing the linker length beyond this optimal range often leads to a decrease in potency. mdpi.com

Linker Type: The chemical composition of the linker also has a profound impact. Amide linkers have been shown to be favorable for the antimalarial activity of some 4-aminoquinoline compounds. tandfonline.com The introduction of a piperazine (B1678402) ring as a linker, however, resulted in a complete loss of activity in certain isatin-4-aminoquinoline hybrids. nih.gov

Table 2: Influence of Linker Length on Antimalarial Activity

Compound Series Linker Length Effect on Activity Reference
4-Aminoquinoline Hybrids2-3 carbonsOptimal for activity against resistant strains nih.gov
4-Aminoquinoline Hybrids> 3 carbonsDecreased potency nih.gov
Quinoline-lactam HybridsIncreased lengthDecreased activity mdpi.com

Identification of Crucial Pharmacophores for Target Interactions

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, several key pharmacophoric features have been identified.

The 4-Aminoquinoline Core: The 7-chloro-4-aminoquinoline moiety itself is a fundamental pharmacophore, crucial for activities like the inhibition of hemozoin formation in malaria parasites. nih.gov

Basic Terminal Amine: In many analogs designed for antimalarial or leishmanicidal activity, a basic terminal amine in the side chain is a critical pharmacophore. Its presence is often essential for drug accumulation and interaction with targets. frontiersin.org

Aromatic/Lipophilic Groups: The N-phenyl group and other lipophilic moieties contribute to the pharmacophoric profile by engaging in hydrophobic interactions with the target protein. frontiersin.org

Hydrogen Bonding Moieties: The ability to form hydrogen bonds is another important pharmacophoric feature. For example, intramolecular hydrogen bonding has been implicated in the potent antimalarial activity of certain analogs. nih.gov

Computational and Cheminformatics Approaches in the Study of 7 Chloro N Phenylquinolin 4 Amine

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations provide deep insights into the electronic structure, stability, and reactivity of molecules. These theoretical methods are crucial for understanding the intrinsic properties of 7-chloro-N-phenylquinolin-4-amine that govern its interactions with biological systems.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. nih.gov DFT calculations have been employed to analyze the structure, electronic distribution, and reactivity of quinoline (B57606) derivatives. nih.govresearchgate.net By optimizing the molecular geometry using DFT methods like B3LYP with a 6–31 G'(d,p) basis set, researchers can determine the kinetic and thermodynamic stability of compounds. nih.gov

These calculations are used to understand molecular interactions, and evaluate optical and electronic properties. nih.gov For quinoline derivatives, DFT has been used to study molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and local reactivity descriptors, which help in identifying the chemically active sites within the molecule that contribute to its reactivity. researchgate.netacs.org Such studies are foundational for understanding how this compound and its analogs might behave in a biological environment and for designing molecules with enhanced activity. nih.gov

Semi-empirical quantum chemistry methods, which use parameters derived from experimental data, offer a computationally less demanding alternative to ab initio methods for studying the electronic structure of large molecules. scielo.br Methods like RM1 (Recife Model 1) have been successfully applied to predict structural, energetic, and electronic properties of a wide range of organic compounds. scielo.br These methods are valuable for initial screenings and for studying large systems where DFT might be computationally prohibitive. While specific applications of semi-empirical methods directly to this compound are not extensively detailed in the provided context, the principles of these methods are applicable for analyzing its electronic properties and guiding further experimental and computational studies. scielo.brekb.egchemrxiv.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the mechanism of action of potential drug candidates like this compound.

Molecular docking studies have explored the interaction of this compound derivatives with various biological targets, revealing insights into their potential mechanisms of action.

Penicillin Binding Protein 2a (PBP2a): Derivatives of this compound have been docked into the binding site of PBP2a, a key protein responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). mdpi.comresearchgate.netpreprints.orgmdpi.com Studies show that compounds like 7-chlorophenylquinolinamine bind within the PBP2a active site through a combination of hydrophobic interactions, hydrogen bonding, and halogen contacts. mdpi.comresearchgate.netpreprints.org The ability of these compounds to interact with the narrow active site of PBP2a suggests a potential mechanism for overcoming antibiotic resistance. mdpi.com

α-Glucosidase: this compound hybrids have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netresearchgate.netnih.gov Docking studies indicate that these compounds act as orthosteric inhibitors, binding to the catalytic site of the enzyme. researchgate.netnih.gov The quinoline and 4-amino groups are considered crucial pharmacophores for this interaction. researchgate.netnih.gov

c-SRC: Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been evaluated as potential inhibitors of the tyrosine-protein kinase c-Src, a target in cancer therapy. nih.govmdpi.comresearchgate.net Docking simulations show these compounds binding to the active site of c-Src. nih.govmdpi.comresearchgate.net

Hemozoin Dimer: The 7-chloro and 4-amino groups of the quinoline scaffold are considered critical for the inhibition of hemozoin formation, a key process in the malaria parasite's survival. nih.gov It is proposed that these groups facilitate π-π stacking interactions and association with heme, which is the basis of antimalarial activity for many quinoline-based drugs. nih.gov While direct docking studies of the parent compound with a hemozoin dimer were not detailed, the importance of this interaction for its derivatives is well-established in the context of antimalarial drug design. nih.govresearchgate.net

Eg5: Derivatives of this compound have been designed and studied as potential inhibitors of the kinesin spindle protein (Eg5), a target for anticancer agents. nih.govnih.gov Molecular docking studies have been performed to evaluate the interaction of these compounds within the Eg5 binding site. nih.gov

Molecular docking simulations provide quantitative predictions of the binding affinity between a ligand and its target, typically expressed as a docking score or binding energy in kcal/mol. Lower (more negative) values indicate stronger binding.

For instance, in a study involving c-Src, a 7-chloro-4-aminoquinoline-benzimidazole hybrid (compound 12d) was found to bind with a calculated interaction energy of -119.99 kcal/mol. nih.govresearchgate.net Another hybrid in the same study (compound 12c) showed an even higher negative total energy of -150.08 kcal/mol. mdpi.com Docking of this compound derivatives against PBP2a also yielded favorable docking scores, with one derivative (6-chlorocyclopentaquinolinamine) showing a Dock Score of 34.31. preprints.org

Target ProteinDerivative of this compoundPredicted Binding Affinity / Energy (kcal/mol)
c-Src (PDB: 3G6H)Compound 12d (a benzimidazole (B57391) hybrid)-119.99 nih.govresearchgate.net
c-Src (PDB: 3G6H)Compound 12c (a benzimidazole hybrid)-150.08 mdpi.com
c-Src (PDB: 3G6H)Bonded ligand DSA1 (reference)-133.74 mdpi.com
PBP2a (PDB: 4DK1)6-chlorocyclopentaquinolinamineDock Score: 34.31 preprints.org

This table presents a selection of predicted binding affinities and energies from molecular docking studies. The values are specific to the derivatives and conditions reported in the cited sources.

A critical output of molecular docking is the identification of specific amino acid residues in the target's binding site that interact with the ligand. These interactions are key to the ligand's binding affinity and selectivity.

Studies on derivatives of this compound have identified several key interactions:

With c-SRC: A benzimidazole hybrid derivative was shown to form hydrogen bonds with Glu310 and Asp404 in the active site. nih.govresearchgate.net Other interactions included van der Waals forces with residues like Val323, Met314, and Ala403, and π-π interactions with Ala293, Lys295, and Phe405. nih.gov

With PBP2a: Docking of 7-chlorophenylquinolinamine revealed hydrophobic interactions with ALA601 and ILE614, a hydrogen bond with GLN521, and halogen contacts with TYR519 and THR399. mdpi.comresearchgate.net An enhanced derivative showed an additional π-alkyl interaction with TYR519. mdpi.com

Target ProteinDerivative of this compoundKey Interacting ResiduesType of Interaction
c-SRC (PDB: 3G6H)Benzimidazole hybrid (Compound 12d)Glu310, Asp404Hydrogen Bond nih.govresearchgate.net
Val323, Met314, Ala403van der Waals nih.gov
Ala293, Lys295π-π Stacking nih.gov
Phe405π-π T-shaped nih.gov
PBP2a (PDB: 4DK1)7-chlorophenylquinolinamineALA601, ILE614Hydrophobic mdpi.comresearchgate.net
GLN521Hydrogen Bond mdpi.comresearchgate.net
TYR519, THR399Halogen Contact mdpi.comresearchgate.net
6-chlorocyclopentaquinolinamineTYR519π-alkyl mdpi.com

This table summarizes key amino acid residues found to interact with derivatives of this compound in molecular docking simulations, as reported in the cited literature.

In Silico Pharmacokinetic Predictions (ADME)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early phases of drug discovery. In silico methods provide a rapid and cost-effective way to evaluate the drug-like potential of a compound before its synthesis. For this compound and its derivatives, various computational tools and web servers, such as SwissADME and ProTox-II, are utilized to forecast their pharmacokinetic behavior. ijprajournal.com These predictions are generally based on the compound's physicochemical properties, such as molecular weight, lipophilicity (log P), solubility, and the number of hydrogen bond donors and acceptors. ijprajournal.comjbcpm.com

Studies on novel hybrid molecules incorporating the 7-chloro-4-aminoquinoline scaffold frequently include in silico ADME predictions to assess their potential as drug candidates. mdpi.comresearchgate.netnih.gov For instance, research on 7-chloro-4-aminoquinoline-benzimidazole hybrids calculated their drug-like properties and bioavailability using the SwissADME web tool. mdpi.comresearchgate.netnih.gov These analyses help identify compounds that are more likely to have favorable pharmacokinetics, such as good gastrointestinal absorption and the ability to permeate biological membranes. mdpi.com Toxicological properties, including potential hepatotoxicity, carcinogenicity, and mutagenicity, are also evaluated computationally to flag potential liabilities early in the development process. ijprajournal.com

Table 1: Predicted Physicochemical and ADME Properties for this compound This table presents a set of representative in silico predictions for the parent compound, based on publicly available data and typical parameters assessed in cheminformatics studies.

PropertyPredicted ValueSignificance
Physicochemical Properties
Molecular FormulaC₁₅H₁₁ClN₂Defines the elemental composition.
Molecular Weight254.71 g/mol Influences absorption and distribution; generally compliant with drug-likeness rules.
XLogP34.5Measures lipophilicity, affecting solubility, absorption, and membrane permeability. nih.gov
Hydrogen Bond Donors1Number of donor groups available for H-bonding, affecting solubility and binding. nih.gov
Hydrogen Bond Acceptors2Number of acceptor groups available for H-bonding, affecting solubility and binding. nih.gov
Molar Refractivity104.01 cm³Relates to molecular volume and polarizability, influencing ligand-receptor binding. internationaljournal.org.in
Pharmacokinetics (Predicted)
Gastrointestinal (GI) AbsorptionLow to ModeratePredicts the extent of absorption from the gut into the bloodstream.
Blood-Brain Barrier (BBB) PermeantNo (predicted)Indicates likelihood of crossing the BBB and affecting the central nervous system.
P-gp SubstrateYes (predicted)Predicts interaction with P-glycoprotein, an efflux pump that can limit drug absorption.
CYP450 InhibitionInhibitor of multiple isoforms (predicted)Predicts potential for drug-drug interactions via inhibition of key metabolic enzymes.
Drug-Likeness
Lipinski's Rule of Five0 violations (predicted)A rule of thumb to evaluate if a compound has properties that would make it a likely orally active drug.
Bioavailability Score0.55 (predicted)An overall score estimating the fraction of an administered dose that reaches systemic circulation.

Note: The values in this table are compiled from computational predictions and may not reflect experimentally determined results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. internationaljournal.org.in By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the potency of unsynthesized compounds and guide the rational design of new, more effective analogues. unram.ac.idasianpubs.org

For derivatives of 7-chloro-4-aminoquinoline, QSAR studies have been instrumental, particularly in the development of antimalarial agents. asianpubs.org In these studies, a set of known molecules with varying activities against a biological target, such as Plasmodium falciparum, is used to build a model. nih.govtandfonline.com The models are developed using various statistical methods, like multiple linear regression (MLR), to correlate descriptors with activity. asianpubs.org These descriptors can encode various aspects of the molecule, including:

Steric properties (e.g., Molar Refractivity, MR)

Hydrophobic properties (e.g., log P)

Electronic properties (e.g., Dipole Moment, DM; atomic charges) unram.ac.idasianpubs.org

A successful QSAR model is characterized by strong statistical significance, indicating its reliability and predictive power. nih.govnih.gov For example, a QSAR study on 7-chloro-4-aminoquinoline derivatives might reveal that increasing the bulk (steric properties) or modifying the electronic landscape at a specific position on the quinoline or phenyl ring leads to enhanced biological activity. nih.gov

More advanced 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are also employed. nih.govnih.gov These techniques generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a CoMSIA contour map might show a green-colored region near a specific substituent, indicating that a bulky, sterically favorable group is desired there for higher potency. nih.gov These models serve as a powerful guiding tool for medicinal chemists, reducing the trial-and-error involved in synthesizing new compounds and focusing efforts on molecules with the highest predicted activity. nih.govresearchgate.net

Table 2: Example of a QSAR Model for Antimalarial 4-Aminoquinoline (B48711) Derivatives This table illustrates a hypothetical but representative QSAR equation and its statistical parameters, based on published research methodologies.

QSAR Model Component Description
Dependent Variable pIC₅₀ (logarithmic measure of the half-maximal inhibitory concentration against P. falciparum)
Independent Variables (Descriptors) log P: A measure of hydrophobicity. • MR_sub: Molar refractivity of a substituent at a specific position, representing its steric bulk. • qC7: The partial atomic charge on the carbon atom at position 7 of the quinoline ring.
Example QSAR Equation pIC₅₀ = 0.85(log P) - 0.15(MR_sub) + 5.5*(qC7) + 2.10
Statistical Parameters
n (Number of compounds)42
r² (Coefficient of determination)0.88
q² (Cross-validated r²)0.75
Interpretation of the Model The positive coefficient for log P suggests that higher lipophilicity is beneficial for activity. The negative coefficient for MR_sub indicates that bulky substituents at this particular position are detrimental. The positive coefficient for qC7 suggests that a more positive charge on this atom enhances antimalarial activity. The high r² and q² values indicate a statistically robust model with good predictive ability.

Note: The equation and coefficients are illustrative and represent the type of output generated in a QSAR study.

Perspectives and Future Research Directions for 7 Chloro N Phenylquinolin 4 Amine Analogues

Exploration of Advanced Synthetic Methodologies

The creation of diverse libraries of 7-chloro-N-phenylquinolin-4-amine analogues hinges on the development and application of advanced and efficient synthetic strategies. Researchers are moving beyond traditional methods to employ more sophisticated techniques that allow for greater molecular complexity and precision.

One prominent approach is the synthesis of hybrid molecules , where the 7-chloroquinoline (B30040) nucleus is covalently linked to another pharmacologically active moiety. nih.gov For instance, the synthesis of hybrids containing a 2-pyrazoline (B94618) fragment has been achieved through cyclocondensation reactions. nih.gov This strategy aims to combine the biological activities of both components into a single molecule. nih.gov

Other modern techniques being explored include:

Microwave-assisted synthesis , which has been successfully used for Suzuki coupling reactions to prepare phenylquinoline derivatives, significantly reducing reaction times compared to conventional heating. nih.gov

Multi-component reactions , which allow for the construction of complex molecules in a single step from three or more starting materials, offering an efficient route to novel derivatives.

Condensation reactions using reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) are employed to synthesize quinoline (B57606) benzimidazole (B57391) hybrids by joining aldehyde precursors with diamines. mdpi.com

These advanced methodologies are crucial for efficiently generating novel structures for biological screening, enabling the exploration of a wider chemical space.

Rational Design Strategies for Enhanced Bioactivity and Selectivity

To move beyond serendipitous discovery, future research is heavily invested in the rational design of this compound analogues. This approach utilizes a deep understanding of structure-activity relationships (SAR) and computational tools to predict and design molecules with desired biological profiles. nih.govnih.gov

Key strategies include:

Structure-Activity Relationship (SAR) Studies : By systematically modifying the structure of the parent compound and evaluating the biological activity, researchers can identify key molecular features responsible for efficacy. For example, studies on 7-chloro-4-aminoquinoline-pyrazoline hybrids revealed that the presence of electron-donating groups (EDG), such as methoxy (B1213986) groups (OCH₃), on certain parts of the molecule could be linked to significant cytostatic activity against cancer cell lines. nih.gov

Computational Modeling and Docking : In silico tools are indispensable for modern drug design. ontosight.ai Molecular docking studies help predict how a ligand will bind to the active site of a biological target, such as a protein kinase. mdpi.com For example, docking studies of a 7-chloro-4-aminoquinoline-benzimidazole hybrid (compound 12d) identified its potential to bind to the active site of tyrosine-protein kinase c-Src, suggesting a mechanism for its anticancer activity. mdpi.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are also used to assess the drug-like properties of new compounds early in the discovery process. mdpi.com

Bioisosteric Replacement : This strategy involves replacing certain functional groups in a molecule with other groups that have similar physical or chemical properties. This is often done to improve potency, reduce toxicity, or alter the metabolic profile of a compound. For example, a series of 7-chloro-4-aminoquinoline derivatives were designed based on bioisosteric similarities with the antitubercular drug thiacetazone. researchgate.net

These rational design approaches allow for a more targeted and efficient search for potent and selective drug candidates, minimizing the trial-and-error aspect of traditional drug discovery.

Discovery of Novel Biological Targets and Therapeutic Applications

While the 4-aminoquinoline (B48711) scaffold is historically known for its antimalarial properties, research on this compound analogues has unveiled a broad spectrum of potential therapeutic applications. researchgate.net The incorporation of this active pharmacophore into new structures is a strategy aimed at enhancing or discovering novel biological activities. nih.gov

Current research highlights the potential of these analogues in several key areas:

Anticancer Activity : Numerous studies have demonstrated the potent antiproliferative effects of these compounds against various human cancer cell lines, including breast, leukemia, lymphoma, and colon cancer. nih.govmdpi.comresearchgate.net Some hybrid compounds have shown significant cytostatic activity with GI₅₀ values in the sub-micromolar range. nih.gov The mechanisms of action are also being elucidated, with targets including tubulin polymerization and protein kinases like c-Src. mdpi.comnih.gov

Antifungal Activity : Hybrid molecules combining the 7-chloro-4-aminoquinoline nucleus with a 2-pyrazoline moiety have been evaluated for antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans. nih.gov

Antitubercular Activity : Derivatives of 7-chloro-4-aminoquinoline have been designed and synthesized as potential agents against Mycobacterium tuberculosis. Several compounds have shown potent inhibitory activity against the MTB H37Rv strain, with MIC values as low as 1.56 μM. researchgate.net

Leishmanicidal Activity : The 4-aminoquinoline scaffold is being explored for its potential against Leishmania parasites. frontiersin.org Analogues have been tested against various species, including L. donovani and L. major, showing activity against both the promastigote and the more clinically relevant amastigote forms of the parasite. frontiersin.org

Enzyme Inhibition : Certain quinoline-based hybrids have been evaluated for their ability to inhibit enzymes like α-glucosidase, suggesting potential applications in managing diabetes. researchgate.net

The diverse biological activities of these analogues underscore the versatility of the 7-chloroquinoline scaffold and open up new avenues for treating a wide range of diseases.

Analogue Type Biological Activity Key Findings References
Quinoline-Pyrazoline Hybrids Anticancer, AntifungalShowed significant cytostatic activity (GI₅₀ values 0.05-0.95 µM) against human cancer cell lines. nih.gov
Quinoline-Benzimidazole Hybrids AnticancerExhibited strong cytotoxic activity (GI₅₀ values 0.4-8 µM) and induced apoptosis in lymphoma cells. mdpi.com
Dapsone-Quinoline Hybrids AnticancerShowed antiproliferative activity against the MCF-7 breast cancer cell line, with some compounds being more potent than doxorubicin. researchgate.net
Thiosemicarbazone Derivatives AntitubercularPotent inhibitors of Mycobacterium tuberculosis with MIC values as low as 1.56 μM. researchgate.net
Indole-Quinoline Hybrids LeishmanicidalDemonstrated activity against various Leishmania species. frontiersin.org

Development of Polypharmacological Agents for Complex Diseases

Complex multifactorial diseases like cancer often involve multiple biological pathways and targets, making them difficult to treat with single-target drugs. Polypharmacology—the strategy of designing single chemical entities that can modulate multiple targets simultaneously—is an emerging and promising approach to address this challenge. nih.gov The this compound scaffold is an ideal platform for developing such multi-target-directed ligands (MTDLs). nih.gov

The synthesis of hybrid compounds is a direct application of this concept. By combining the 7-chloroquinoline core with other pharmacophores, researchers aim to create a single molecule with a dual or multi-pronged mechanism of action. nih.govmdpi.com For example:

A quinoline-benzimidazole hybrid could theoretically combine the kinase-inhibiting properties associated with some quinolines with the anticancer effects of benzimidazole derivatives, potentially hitting multiple nodes in cancer signaling pathways. mdpi.com

A quinoline-pyrazoline hybrid may exhibit both the antiproliferative effects of the quinoline part and the anti-inflammatory or antimicrobial properties associated with the pyrazoline moiety. nih.gov

The development of these MTDLs offers several potential advantages over combination therapy (using multiple drugs), including a more predictable pharmacokinetic profile, reduced risk of drug-drug interactions, and potentially improved patient compliance due to simpler treatment regimens. nih.gov Future research will focus on the rational design of these polypharmacological agents to precisely tailor their activity against a desired set of targets for treating complex conditions like cancer, infectious diseases, and neurodegenerative disorders.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-chloro-N-phenylquinolin-4-amine derivatives, and how are structural modifications optimized?

Derivatives are synthesized via nucleophilic substitution reactions between 4,7-dichloroquinoline and substituted anilines under basic conditions (e.g., K₂CO₃ or NaOH in ethanol or NMP). For example, introducing cyclic amines (e.g., piperidine, morpholine) or alkyl/aryl groups at the phenyl ring is achieved by varying the aniline substituents. Ethanol is often the solvent, with column chromatography used for purification . Optimization involves adjusting reaction time, temperature, and stoichiometry to improve yields (e.g., 59–96% yields reported for derivatives with varied substituents) .

Q. How is the initial antitubercular activity of this compound derivatives assessed?

Compounds are screened against Mycobacterium tuberculosis H37Rv (MTB) using microdilution assays to determine minimum inhibitory concentrations (MICs). For instance, derivatives like 7c and 7g showed MIC = 1.56 μM, outperforming first-line drugs in preliminary studies. Activity correlates with electron-withdrawing substituents (e.g., trifluoromethoxy groups) on the phenyl ring .

Q. What methodologies are used to evaluate cytotoxicity during preclinical development?

Cytotoxicity is assessed using the MTT assay on normal human dermal fibroblast (HDF) cells. Compounds with selectivity indices (SI) >10 (e.g., SI = 32 for 7g ) are prioritized to minimize off-target effects. This involves incubating cells with test compounds for 48–72 hours and measuring formazan formation spectrophotometrically .

Advanced Research Questions

Q. How do structural modifications influence the dual α-glucosidase inhibition and antioxidant activity of this compound hybrids?

Substituents like para-trifluoromethoxy or cyclic amines (e.g., N-methylpiperazine) enhance α-glucosidase inhibition (IC₅₀ = 40.84 μM vs. acarbose IC₅₀ = 51.73 μM) by forming hydrogen bonds and π-π interactions at the catalytic site. Antioxidant activity (DPPH/NO radical scavenging) is improved with electron-donating groups (e.g., hydroxyethylpiperazine, IC₅₀ = 0.28 mM for NO scavenging) .

Q. What computational strategies validate the binding mechanisms of these compounds to biological targets?

Molecular docking (e.g., AutoDock Vina) identifies key interactions: the quinoline core anchors in hydrophobic pockets, while the 4-amino group and substituents form hydrogen bonds with residues like Asp349 and Arg439 in α-glucosidase. Pharmacophore modeling highlights the necessity of planar quinoline and flexible amine side chains for dual activity .

Q. How are crystallographic data analyzed to resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SXRD) with SHELXL refines structures by optimizing parameters like bond lengths and angles. For example, hydrogen-bonding patterns (e.g., N–H···O interactions) are analyzed using graph-set notation (e.g., R₂²(8) motifs) to confirm molecular packing and stability .

Q. How are contradictions in biological data addressed during structure-activity relationship (SAR) studies?

Discrepancies (e.g., high in vitro activity but low in vivo efficacy) are resolved by:

  • Reassaying under standardized conditions (e.g., pH, serum protein binding).
  • Modifying logP values (e.g., adding polar groups) to improve bioavailability.
  • Cross-validating with molecular dynamics simulations to assess target binding under physiological conditions .

Q. What experimental designs enable the discovery of dual-function derivatives (e.g., antitubercular and antidiabetic)?

High-throughput screening (HTS) pipelines integrate parallel assays:

  • Antitubercular : Luciferase-based ATP quantification in MTB cultures.
  • Antidiabetic : Fluorescent α-glucosidase inhibition assays.
  • Antioxidant : DPPH radical scavenging with UV-Vis monitoring.
    Hit compounds are prioritized based on multi-target IC₅₀ thresholds (e.g., <10 μM for MTB, <50 μM for α-glucosidase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.